molecular formula C14H18N2O3 B2768517 1-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2196076-82-9

1-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]prop-2-en-1-one

Cat. No. B2768517
CAS RN: 2196076-82-9
M. Wt: 262.309
InChI Key: IKTJZGRQFPAAAH-UHFFFAOYSA-N
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Description

1-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound which has been extensively studied for its potential applications in scientific research. This compound, also known as DMFP, is a piperazine derivative and has been synthesized using various methods. The purpose of

Scientific Research Applications

1-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine D2 receptor and can be used as a tool for studying the role of this receptor in various physiological and pathological conditions. 1-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has also been studied for its potential applications in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.

Mechanism of Action

The mechanism of action of 1-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]prop-2-en-1-one involves its binding to the dopamine D2 receptor, which is involved in the regulation of various physiological and neurological processes. 1-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]prop-2-en-1-one acts as a partial agonist of this receptor, meaning it activates the receptor to a lesser extent than the endogenous ligand dopamine. This results in a modulatory effect on the receptor and can have various effects on physiological processes, depending on the specific conditions and context.
Biochemical and Physiological Effects:
1-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has been shown to have various biochemical and physiological effects, including modulation of dopamine release, regulation of motor behavior, and modulation of cognitive function. It has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.

Advantages and Limitations for Lab Experiments

1-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has several advantages for use in lab experiments, including its high affinity for the dopamine D2 receptor and its ability to modulate this receptor in a selective and specific manner. However, there are also limitations to its use, including its relatively low yield in synthesis and its potential for off-target effects on other neurotransmitter systems.

Future Directions

There are several future directions for research on 1-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]prop-2-en-1-one, including further studies of its mechanism of action and its potential applications in the treatment of neurological disorders. Other potential areas of research include the development of more efficient synthesis methods for 1-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]prop-2-en-1-one and the identification of new compounds with similar or improved properties for scientific research.

Synthesis Methods

1-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]prop-2-en-1-one can be synthesized using various methods, including the reaction of 2,5-dimethylfuran-3-carboxylic acid with piperazine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 2,5-dimethylfuran-3-carboxylic acid chloride with piperazine in the presence of a base, such as triethylamine (TEA). The yield of 1-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]prop-2-en-1-one using these methods is typically around 50-60%.

properties

IUPAC Name

1-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-4-13(17)15-5-7-16(8-6-15)14(18)12-9-10(2)19-11(12)3/h4,9H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTJZGRQFPAAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]prop-2-en-1-one

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